1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S and a molecular weight of 198.67 g/mol . This compound is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a methoxyethyl substituent. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with 2-methoxyethanol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It can be used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: The compound may be explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparison with Similar Compounds
1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Cyclopropane-1-sulfonyl chloride: Lacks the methoxyethyl substituent, making it less versatile in certain reactions.
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with different reactivity and applications.
Benzenesulfonyl chloride: Contains an aromatic ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a methoxyethyl substituent, which imparts specific reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-10-5-4-6(2-3-6)11(7,8)9/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFOBHPMJUWRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2001834-79-1 |
Source
|
Record name | 1-(2-methoxyethyl)cyclopropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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